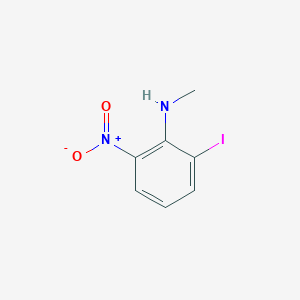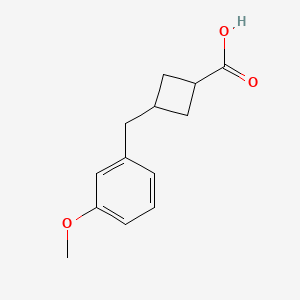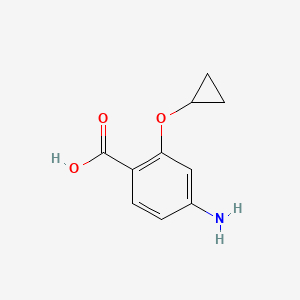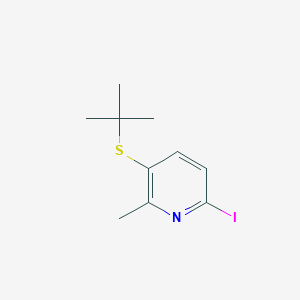
3-(tert-Butylthio)-6-iodo-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylthio)-6-iodo-2-methylpyridine is an organosulfur compound that features a pyridine ring substituted with tert-butylthio, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-6-iodo-2-methylpyridine typically involves multi-step organic reactions. One common method includes the iodination of 2-methylpyridine followed by the introduction of the tert-butylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylthio)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Scientific Research Applications
3-(tert-Butylthio)-6-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butylthio)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can act as a nucleophile, participating in various chemical reactions. The iodine substituent can facilitate electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: An organosulfur compound with similar reactivity patterns.
tert-Butylthioacetate: Another compound featuring the tert-butylthio group, used in different synthetic applications.
tert-Butylthioanisole: A related compound with applications in organic synthesis
Uniqueness
The presence of both tert-butylthio and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H14INS |
|---|---|
Molecular Weight |
307.20 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-6-iodo-2-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-8(13-10(2,3)4)5-6-9(11)12-7/h5-6H,1-4H3 |
InChI Key |
ZMJDUFKRBPOFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


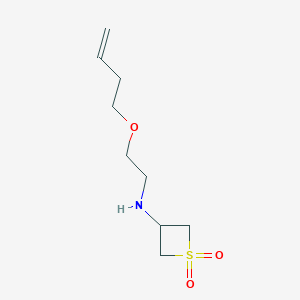
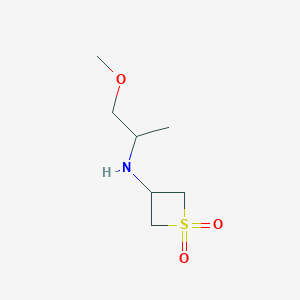
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
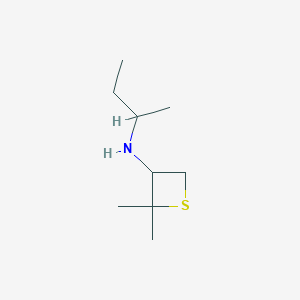


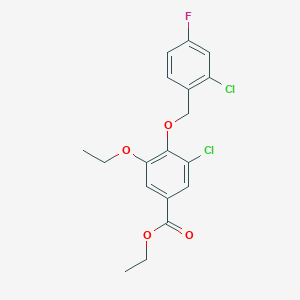

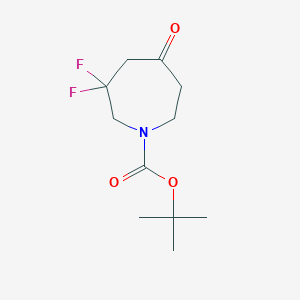
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
